N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
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Overview
Description
N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The tetraazolo[1,5-b]pyridazine core is a versatile scaffold that has been explored for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a wide range of biological activities.
Uniqueness
N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to its tetraazolo[1,5-b]pyridazine core, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H21N7O |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H21N7O/c1-10(2)8-15-14(22)11-4-3-7-20(9-11)13-6-5-12-16-18-19-21(12)17-13/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,15,22) |
InChI Key |
SYLWRZZZUHANGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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